

# (2R)-Vildagliptin discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of (2S)-Vildagliptin

#### Introduction

Vildagliptin is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Marketed under the brand name Galvus, among others, it is primarily used for the management of type 2 diabetes mellitus (T2DM).[1] The therapeutic efficacy of Vildagliptin lies in its ability to enhance the body's own mechanism of glucose control by preventing the degradation of incretin hormones.[2] It is important to note that the biologically active stereoisomer of Vildagliptin is the (2S)-enantiomer, which is the form used in the pharmaceutical product.[3] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of (2S)-Vildagliptin, tailored for researchers, scientists, and drug development professionals.

# **Discovery and Early Development**

The journey to Vildagliptin began with the discovery of the incretin hormone glucagon-like peptide-1 (GLP-1) and the recognition of its potential in treating T2DM.[4] A significant breakthrough occurred with the understanding that the enzyme dipeptidyl peptidase-4 (DPP-4) is responsible for the rapid inactivation of GLP-1.[4] This led to the hypothesis that inhibiting DPP-4 could prolong the action of endogenous GLP-1 and thus improve glycemic control.

The Sandoz/Novartis DPP-4 program was pivotal in the development of this class of drugs.[4] Initial research led to the discovery of DPP-728, which in 1999 provided the first proof-of-



concept in humans that a DPP-4 inhibitor could effectively manage glucose levels in patients with T2DM.[4] However, further research aimed to improve the binding kinetics of DPP-728. These efforts, led by Ed Villhauer and his colleagues, resulted in the discovery of Vildagliptin (initially coded as LAF237) in 1998.[4] Vildagliptin was engineered to have an attenuated dissociation rate from the DPP-4 enzyme, leading to prolonged inhibition.[4][5]

# Chemical Synthesis of (2S)-Vildagliptin

The synthesis of Vildagliptin is a multi-step process that requires careful control of stereochemistry to yield the desired (2S)-enantiomer, which possesses the biological activity.[3] [6] Several synthetic routes have been developed, with a common approach starting from L-proline or its derivatives.[7][8]

#### **General Synthetic Workflow**

A representative synthesis involves the reaction of a protected L-proline derivative with chloroacetyl chloride, followed by condensation with 3-amino-1-adamantanol.[9][10]





Click to download full resolution via product page

A simplified workflow for the synthesis of (2S)-Vildagliptin.

# Experimental Protocol: Condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1adamantanol

The final key step in many synthetic routes to Vildagliptin is the condensation of the chloroacetylated pyrrolidine intermediate with 3-amino-1-adamantanol. The following is a generalized protocol based on common synthetic descriptions.



- Reactant Preparation: Dissolve (S)-1-(chloroacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol in a suitable inert solvent, such as tetrahydrofuran (THF) or acetonitrile.
- Base Addition: Add a base, for example, potassium carbonate or another suitable inorganic or organic base, to the reaction mixture to act as a proton scavenger.
- Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mass to remove the inorganic salts.
- Extraction: Extract the filtrate with a suitable organic solvent, such as dichloromethane (DCM).
- Concentration: Concentrate the combined organic layers under reduced pressure to obtain the crude Vildagliptin product.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final, high-purity (2S)-Vildagliptin.

#### **Mechanism of Action**

Vildagliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[11] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP in the bloodstream.[2] This leads to several downstream effects that improve glycemic control in a glucose-dependent manner:[2][5]

Enhanced Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells
to release more insulin in response to elevated blood glucose levels, such as after a meal.
 [11]







- Suppressed Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in hyperglycemic states.[2][13] This reduces hepatic glucose production.
- Improved Islet Cell Sensitivity: Vildagliptin has been shown to improve the sensitivity of both  $\alpha$  and  $\beta$ -cells to glucose.[4][14]

Because these actions are glucose-dependent, Vildagliptin has a low risk of causing hypoglycemia.[5]





Click to download full resolution via product page

Mechanism of action of Vildagliptin in improving glycemic control.



# Structure-Activity Relationship (SAR)

The high potency and selectivity of Vildagliptin as a DPP-4 inhibitor are attributed to its specific molecular structure. The key structural features and their interactions with the DPP-4 active site are:

- Cyanopyrrolidine Moiety: This group binds to the S1 subsite of the DPP-4 enzyme.[15] The
  nitrile group is crucial for the interaction and covalent binding to the catalytic site of the
  enzyme.[5][15]
- Hydroxy Adamantyl Group: This bulky, lipophilic group interacts with the S2 subsite of DPP 4, contributing to the high affinity and selectivity of the molecule.[15]

The specific (2S) stereochemistry is essential for the correct orientation of these functional groups within the enzyme's active site, ensuring effective inhibition.[3]

# **Preclinical Development**

Before human trials, Vildagliptin underwent extensive preclinical evaluation in various in vitro and in vivo models. These studies demonstrated its efficacy and safety profile.

- In Vitro Studies: Confirmed the potent and selective inhibition of the DPP-4 enzyme.
- In Vivo Animal Studies: Studies in animal models of T2DM, such as obese Zucker rats, showed that Vildagliptin improved glycemia and augmented insulin secretion after an oral glucose challenge.[4] It was also shown to have beneficial effects on pancreatic beta-cell function, including increasing beta-cell production and inhibiting apoptosis.[16]



| Parameter          | Animal Model            | Key Finding                                                                    | Reference |
|--------------------|-------------------------|--------------------------------------------------------------------------------|-----------|
| Glycemic Control   | Obese Zucker Rats       | Improved glycemia<br>and augmented<br>insulin secretion after<br>oral glucose. | [4]       |
| Incretin Levels    | High-fat diet-fed mice  | Increased levels of active GLP-1 and GIP.                                      | [4]       |
| Beta-Cell Function | Preclinical models      | Increased beta-cell production and inhibition of apoptosis.                    | [16]      |
| Pancreatic Safety  | Rodents (rats and mice) | No evidence of pancreatitis at doses ~200 times the human exposure.            | [17]      |

# **Clinical Development**

The clinical development program for Vildagliptin has been extensive, evaluating its efficacy and safety as both monotherapy and in combination with other antidiabetic agents across a broad range of patients with T2DM.[14][18][19]

### **Monotherapy Trials**

Clinical trials of Vildagliptin as a monotherapy demonstrated clinically meaningful reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.[13][18][20]



| Trial Phase / Duration  | Patient<br>Population | Vildagliptin<br>Dose | Mean<br>Change in<br>HbA1c from<br>Baseline  | Mean<br>Change in<br>FPG from<br>Baseline | Reference |
|-------------------------|-----------------------|----------------------|----------------------------------------------|-------------------------------------------|-----------|
| Phase III / 24<br>weeks | Drug-naïve<br>T2DM    | 50 mg once<br>daily  | -0.5%                                        | -14.4 mg/dL                               | [13]      |
| Phase III / 24<br>weeks | Drug-naïve<br>T2DM    | 50 mg twice daily    | -0.5%                                        | -14.4 mg/dL                               | [13]      |
| Phase III / 24<br>weeks | Drug-naïve<br>T2DM    | 100 mg once<br>daily | -0.6%                                        | -18.0 mg/dL                               | [13]      |
| Pooled Data             | Drug-naïve<br>T2DM    | 100 mg daily         | -0.7% to -2.1% (depending on baseline HbA1c) | N/A                                       | [4]       |

# **Combination Therapy Trials**

Vildagliptin has shown significant efficacy when used as an add-on therapy for patients inadequately controlled on other oral antidiabetic drugs.[16][18]



| Combinatio<br>n Agent           | Trial<br>Duration | Vildagliptin<br>Dose | Mean<br>Change in<br>HbA1c from<br>Baseline      | Key<br>Compariso<br>n                                                         | Reference |
|---------------------------------|-------------------|----------------------|--------------------------------------------------|-------------------------------------------------------------------------------|-----------|
| Metformin                       | 24 weeks          | 50 mg twice<br>daily | -1.1%                                            | Significantly greater reduction than metformin alone.                         | [18]      |
| Pioglitazone                    | 24 weeks          | 50 mg twice<br>daily | -0.9%                                            | Comparable to add-on pioglitazone (-1.0%) but without weight gain.            | [18]      |
| α-glucosidase<br>inhibitor      | 12 weeks          | 50 mg twice<br>daily | Statistically significant reduction vs. placebo. | Vildagliptin<br>significantly<br>reduced<br>FBG, PPG,<br>and HbA1c<br>levels. | [21]      |
| Metformin<br>(Initial<br>Combo) | N/A               | 50 mg twice<br>daily | -1.9%                                            | Robust reduction in drug-naïve patients.                                      | [18]      |

## **Safety and Tolerability**

Across numerous clinical trials and post-marketing surveillance, Vildagliptin has demonstrated a favorable safety and tolerability profile.[17] The overall incidence of adverse events is similar to that of placebo.[17] Notably, treatment with Vildagliptin is associated with:

• Low risk of hypoglycemia: Due to its glucose-dependent mechanism of action.[5][17]



- Weight neutrality: Vildagliptin does not typically cause weight gain, which is a significant advantage in the management of T2DM.[17][18]
- Cardiovascular Safety: Meta-analyses of a large number of patients have indicated that
   Vildagliptin does not increase cardiovascular risk.[13]

#### Conclusion

The discovery and development of (2S)-Vildagliptin represent a significant advancement in the treatment of type 2 diabetes mellitus, stemming from a deep understanding of the incretin system. From the initial proof-of-concept with DPP-728 to the refined pharmacology of Vildagliptin, its development journey highlights a successful, target-based approach to drug design.[4][19] Through extensive preclinical and clinical evaluation, Vildagliptin has been established as an effective and well-tolerated therapeutic option, offering robust glycemic control with a low risk of hypoglycemia and no weight gain, both as a monotherapy and in combination with other antidiabetic agents.[17][18][20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vildagliptin Wikipedia [en.wikipedia.org]
- 2. Vildagliptin | C17H25N3O2 | CID 6918537 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011012322A9 Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 4. The Vildagliptin Experience 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]

#### Foundational & Exploratory





- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104326961A Synthetic process of vildagliptin Google Patents [patents.google.com]
- 10. WO2013083326A1 New process and intermediates for the synthesis of vildagliptin -Google Patents [patents.google.com]
- 11. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Expert eValuation of Efficacy and Rationality of Vildagliptin "EVER-Vilda": An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vildagliptin Oral Antidiabetic Agent For The Treatment of Type 2 Diabetes Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Clinical Safety and Tolerability of Vildagliptin Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vildagliptin: clinical trials programme in monotherapy and combination therapy for type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 21. Randomized controlled clinical trial of a combination therapy of vildagliptin plus an  $\alpha$ -glucosidase inhibitor for patients with type II diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2R)-Vildagliptin discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774862#2r-vildagliptin-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com